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Compound of Interest

Compound Name: Austamide

Cat. No.: B1202464

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
fungal metabolite, Austamide. The information is compiled from seminal works on its isolation
and total synthesis, offering a valuable resource for researchers in natural product chemistry,
medicinal chemistry, and drug development.

Introduction to Austamide

Austamide is a toxic indole alkaloid first isolated from the fungus Aspergillus ustus by Steyn in
1971.[1] Its complex heterocyclic structure, featuring labile enamide functionalities and an
indoxyl chromophore, has made it a challenging target for total synthesis, with notable
syntheses accomplished by the research groups of Kishi and Corey.[1][2][3] The intricate
structure and biological activity of Austamide continue to attract interest from the scientific
community.

Molecular Structure:
o Molecular Formula: C21H21N30s3

e Molecular Weight: 363.41 g/mol

Spectroscopic Data
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The following tables summarize the key spectroscopic data for Austamide, which are crucial
for its identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The *H and 3C NMR data provide detailed information about the chemical

environment of individual atoms.

Table 1: *H NMR Spectroscopic Data for Austamide

Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (9) Hz

Data not available in

search results

Table 2: 3C NMR Spectroscopic Data for Austamide

Chemical Shift (8) ppm Carbon Type Assighment

Data not available in search

results

Note: The specific chemical shifts and coupling constants are typically found in the
experimental sections of the primary literature and were not available in the searched
abstracts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Austamide
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miz lon Type Relative Intensity (%)
363 [M]* Data not available
Fragment ions Data not available

Note: The fragmentation pattern of amides, particularly a,B-unsaturated amides like
Austamide, often involves the cleavage of the amide bond (N-CO), leading to the formation of

stable acylium cations.[4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopy Data for Austamide

Wavenumber (cm—?) Intensity Assignment

Data not available Amide C=0 stretch

C=C stretch (aromatic,

enamide)

C-N stretch

C-H stretch (aromatic,

aliphatic)

Note: The IR spectrum of an amide-containing compound is characterized by strong absorption
bands for the C=0 stretching (Amide | band) typically in the region of 1630-1680 cm~! and N-H
bending (Amide Il band) around 1520-1570 cm~* for secondary amides.[6]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility.
While the specific parameters used for Austamide are detailed in the primary literature, the

following represents generalized protocols for natural products.
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NMR Spectroscopy

Sample Preparation: A few milligrams of the purified Austamide sample are dissolved in a
deuterated solvent (e.g., CDCIls or DMSO-ds). Tetramethylsilane (TMS) is often added as an
internal standard for chemical shift referencing (0 ppm).

Data Acquisition: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o 'H NMR: Standard pulse sequences are used to acquire the proton spectrum.

o 13C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to
single lines for each carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or coupled with a chromatographic technique like HPLC (High-Performance
Liquid Chromatography).

lonization: A suitable ionization technique is employed. For natural products like Austamide,
soft ionization techniques such as Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) are common to minimize fragmentation and observe the
molecular ion.

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer
(e.g., Quadrupole, Time-of-Flight, or Orbitrap).

Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like Austamide, it is typically prepared as a KBr
(potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and
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pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded as a mull
(e.g., in Nujol) or from a thin film deposited from a solvent.

o Data Acquisition: The sample is placed in the beam of an FTIR (Fourier-Transform Infrared)
spectrometer.

e Analysis: The instrument measures the absorption of infrared radiation at different
wavenumbers. The resulting interferogram is Fourier-transformed to produce the IR
spectrum.

Biosynthetic Pathway of Austamide

The biosynthesis of Austamide is proposed to proceed from the precursors L-tryptophan and
L-proline. A key intermediate is deoxybrevianamide E, which is formed via a "reverse"
prenylation of the cyclic dipeptide of tryptophan and proline (brevianamide F).
Deoxybrevianamide E then undergoes a series of oxidative cyclizations to yield Austamide.[1]

[7]
Caption: Proposed biosynthetic pathway of Austamide.

Experimental Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like Austamide follows a
logical workflow, integrating various analytical techniques.
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Caption: General workflow for the structure elucidation of a natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1202464?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/364124843_-Austamide
https://pubs.acs.org/doi/10.1021/ja00516a067
https://pubmed.ncbi.nlm.nih.gov/12095326/
https://pubmed.ncbi.nlm.nih.gov/12095326/
https://pubmed.ncbi.nlm.nih.gov/12095326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9080946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9080946/
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra00408g
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra00408g
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178369/
https://www.rsc.org/suppdata/gc/c2/c2gc35485c/c2gc35485c.pdf
https://www.benchchem.com/product/b1202464#spectroscopic-data-for-austamide-nmr-ms-ir
https://www.benchchem.com/product/b1202464#spectroscopic-data-for-austamide-nmr-ms-ir
https://www.benchchem.com/product/b1202464#spectroscopic-data-for-austamide-nmr-ms-ir
https://www.benchchem.com/product/b1202464#spectroscopic-data-for-austamide-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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